22-Fluorovitamin D3 22-Fluorovitamin D3
Brand Name: Vulcanchem
CAS No.: 110536-31-7
VCID: VC20741407
InChI: InChI=1S/C27H43FO/c1-18(2)8-15-26(28)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(29)12-9-19(22)3/h10-11,18,20,23-26,29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26?,27+/m0/s1
SMILES: CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F
Molecular Formula: C27H43FO
Molecular Weight: 402.6 g/mol

22-Fluorovitamin D3

CAS No.: 110536-31-7

Cat. No.: VC20741407

Molecular Formula: C27H43FO

Molecular Weight: 402.6 g/mol

* For research use only. Not for human or veterinary use.

22-Fluorovitamin D3 - 110536-31-7

CAS No. 110536-31-7
Molecular Formula C27H43FO
Molecular Weight 402.6 g/mol
IUPAC Name (1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-3-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Standard InChI InChI=1S/C27H43FO/c1-18(2)8-15-26(28)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(29)12-9-19(22)3/h10-11,18,20,23-26,29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26?,27+/m0/s1
Standard InChI Key BULPIFATHWIAFY-YAPHLITASA-N
Isomeric SMILES C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)C(CCC(C)C)F
SMILES CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F
Canonical SMILES CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F

Chemical Structure and Synthesis

Structural Characteristics

Biological Activity and Potency

Comparative Biological Activity with Vitamin D3

Experimental studies have revealed that 22-fluorovitamin D3 exhibits significantly decreased biological activity compared to vitamin D3. This reduction in activity manifests across several biological systems and functions as summarized in Table 1.

Table 1: Comparative Biological Activity of 22-Fluorovitamin D3 vs. Vitamin D3

Biological Activity22-Fluorovitamin D3Vitamin D3Notes
Intestinal calcium transportActive only at 50,000 pmol/ratActive between 50-500 pmol/rat22-Fluorovitamin D3 requires ~100× higher dose
Bone/tissue calcium mobilizationInactive at 50,000 pmol/ratActive at 500 pmol/ratNo calcium mobilization even at high doses
Potency in duodenal organ culture~1/25th potency of vitamin D3Standard referenceSignificantly reduced potency
1,25-dihydroxyvitamin D3 antagonismNo antagonistic activityNot applicableDoes not interfere with 1,25(OH)2D3 activity

Binding Properties

Vitamin D Binding Protein (DBP) Affinity

22-Fluorovitamin D3 demonstrates reduced binding affinity to the rat plasma vitamin D binding protein (DBP) compared to vitamin D3 . This diminished binding is a direct consequence of the fluorine substitution at the C-22 position, which alters the electron density and steric properties of the side chain. The presence of a fluorine group at the C-22 position specifically inhibits the binding of the vitamin to rat vitamin D binding protein when compared to the binding of its hydrogen analog, vitamin D3 .

Vitamin D Receptor (VDR) Binding

Binding Property22-Fluorovitamin D3Vitamin D3Impact
DBP binding affinityReducedStandard referenceInhibited plasma transport efficiency
VDR binding affinityVery poorStandard referenceSignificantly reduced biological activity
1,25-dihydroxyvitamin D3 receptorVery poor bindingNot directly comparableLimited ability to activate vitamin D pathways

Metabolic Stability and Enzymatic Interactions

Metabolic Pathway Alterations

Novel Analogues and Recent Developments

C22-Fluoro-25-Hydroxyvitamin D3 Analogues

Recent research has explored the development of novel analogs of C22-fluoro-25-hydroxyvitamin D3 to further investigate the effects of side-chain fluorination on biological activity and metabolism of vitamin D . Three novel analogues (compounds 5-7) were synthesized and evaluated using convergent synthesis methods applying the Wittig-Horner coupling reaction between CD-ring ketones (compounds 41, 42, 44) and A-ring phosphine oxide (compound 11) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator